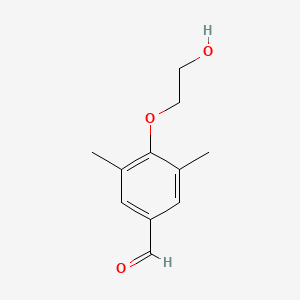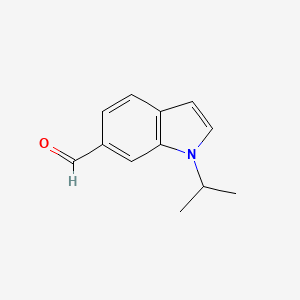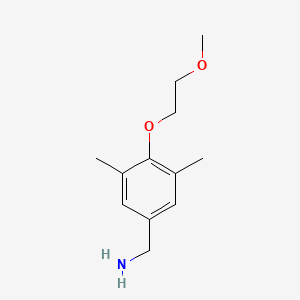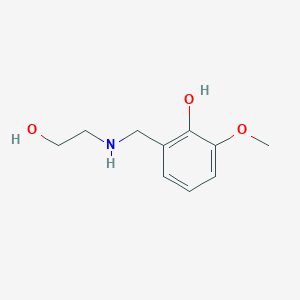![molecular formula C15H17N5O B1438645 1-(2-aminoethyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1105197-08-7](/img/structure/B1438645.png)
1-(2-aminoethyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one
Overview
Description
The compound “1-(2-aminoethyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one” is a derivative of pyrazolo[3,4-d]pyrimidin-4-one . It has been studied for its potential as an antifungal agent .
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including the compound , has been reported in several studies . For instance, one study designed and synthesized 44 pyrazolo[3,4-d]pyrimidin-4-one derivatives for their fungicidal activities . Another study reported an expeditious metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones to synthesize diversely orchestrated 3-ArS/ArSe derivatives in high yields .Molecular Structure Analysis
The molecular structure of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been analyzed in the context of their biological activity . For example, one study indicated that certain compounds significantly inhibited CDK2, suggesting a relationship between their molecular structure and biological activity .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-d]pyrimidin-4-one derivatives have been explored in several studies . One study reported a metal-free C-3 chalcogenation of 4H-pyrido[1,2-a]pyrimidin-4-ones, which resulted in high yields of 3-ArS/ArSe derivatives .Scientific Research Applications
Synthesis and Biological Evaluation
1-(2-aminoethyl)-5-(3-methylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is part of the broader class of pyrazolo[3,4-d]pyrimidin-4-one derivatives. These compounds have garnered significant attention due to their diverse biological activities. Researchers have synthesized various derivatives of this compound, contributing notably to heterocyclic chemistry. These derivatives exhibit a wide range of biological activities including antiviral, antibacterial, antitumor, anti-inflammatory, and cardiovascular effects (Önal, Şahin, & Ceran, 2008). The pursuit of novel derivatives is driven by their potential therapeutic applications, prompting thorough investigations of these compounds.
Anticancer Potential
Specific derivatives of pyrazolo[3,4-d]pyrimidin-4-one have demonstrated notable anticancer activity. For instance, certain compounds have shown potent inhibitory activity against specific cancer cell lines, such as the MCF-7 human breast adenocarcinoma cell line. This highlights the potential of these compounds in the development of new anticancer therapies (Abdellatif, Abdelall, Abdelgawad, Ahmed, & Bakr, 2014).
Anti-Inflammatory Properties
Studies have also revealed the anti-inflammatory properties of certain pyrazolo[3,4-d]pyrimidin-4-one derivatives. These compounds were evaluated for their effectiveness in reducing inflammation, and some showed promising results, comparable to standard drugs. This points to their potential use in treating conditions associated with inflammation (El-Tombary, 2013).
Antimicrobial Activities
In the realm of antimicrobial research, derivatives of pyrazolo[3,4-d]pyrimidin-4-one have been synthesized and evaluated for their effectiveness against various microorganisms. Some compounds exhibited significant antibacterial activities, underscoring their potential as new antimicrobial agents (Hafez, El-Gazzar, & Al-Hussain, 2016).
Mechanism of Action
The mechanism of action of pyrazolo[3,4-d]pyrimidin-4-one derivatives has been investigated in the context of their antifungal and antiviral activities . For instance, one study suggested that a compound may impede the growth and reproduction of Sclerotinia sclerotiorum by affecting the morphology of mycelium, destroying cell membrane integrity, and increasing cell membrane permeability . Another study indicated that a compound had the capability to interact with amino acid residues in the active pocket of TMV-CP, creating strong hydrophobic interactions and thus obstructing the virus’s self-assembly .
Safety and Hazards
The safety and potential hazards of pyrazolo[3,4-d]pyrimidin-4-one derivatives have been considered in some studies . For example, one study reported that the application of a compound did not injure the growth or reproduction of Italian bees, suggesting its potential for safe use in agricultural fungicides .
Future Directions
The future directions for research on pyrazolo[3,4-d]pyrimidin-4-one derivatives could include further exploration of their potential as antifungal and antiviral agents . Additionally, more studies could be conducted to understand their mechanism of action and to optimize their synthesis for higher yields .
properties
IUPAC Name |
1-(2-aminoethyl)-5-[(3-methylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O/c1-11-3-2-4-12(7-11)9-19-10-17-14-13(15(19)21)8-18-20(14)6-5-16/h2-4,7-8,10H,5-6,9,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPPQXEHKFWXVQI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Hydroxyfuro[4,3,2-de]chromen-4(3H)-one](/img/structure/B1438562.png)
![[3,5-Dimethyl-4-(propan-2-yloxy)phenyl]methanol](/img/structure/B1438564.png)


![{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanamine](/img/structure/B1438567.png)


![[3-Fluoro-4-(2-fluorophenoxy)phenyl]methanamine](/img/structure/B1438572.png)

![{3-Fluoro-4-[4-(pyrimidin-2-yl)piperazin-1-yl]phenyl}methanol](/img/structure/B1438575.png)
![tert-butyl 7'-methoxy-5'H-spiro[piperidine-4,4'-pyrrolo[1,2-a]quinoxaline]-1-carboxylate](/img/structure/B1438576.png)


![2-[(4-Tert-butylphenyl)amino]pyridine-3-carbothioamide](/img/structure/B1438585.png)